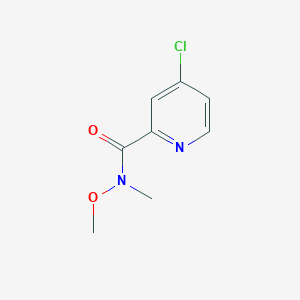
1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine hydrochloride
Overview
Description
1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine hydrochloride, commonly known as 4-CPA HCl, is a synthetic drug that has been used in scientific research for a variety of purposes. It is an analogue of the neurotransmitter dopamine, and has been used to study the effects of dopamine on the body. 4-CPA HCl has been studied as a potential treatment for a range of conditions, including Parkinson’s disease, depression, and addiction.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel compounds involving chlorophenyl groups has been explored, demonstrating the chemical's utility in creating substances with potential applications in various fields, including materials science and pharmaceuticals. For instance, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the reactivity of chlorophenyl derivatives under certain conditions, providing insight into the structural properties and potential applications of such compounds (Issac & Tierney, 1996).
Environmental Impact and Degradation
The environmental fate and impact of chlorophenyl compounds, including their degradation and toxicological effects, have been thoroughly reviewed. Studies on chlorophenols and their derivatives have evaluated their moderate toxic effects on mammalian and aquatic life, as well as their persistence and bioaccumulation potential under various environmental conditions (Krijgsheld & Gen, 1986). This research underscores the importance of understanding the environmental behavior of chlorophenyl compounds to mitigate their potential adverse effects.
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) have been identified as effective methods for the degradation of chlorinated phenols, among other hazardous compounds. Zero-valent iron and iron-based bimetallic systems have shown potential in efficiently dechlorinating chlorophenols, highlighting the role of such technologies in treating contaminated environments and improving overall ecosystem health (Gunawardana, Singhal, & Swedlund, 2011).
Mechanism of Action
Target of Action
1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine hydrochloride, also known as Pitolisant, is a selective antagonist or inverse agonist of the histamine H3 receptor . The histamine H3 receptor is primarily found in the central nervous system and to a lesser extent, the peripheral nervous system .
Mode of Action
This compound binds to the antagonist binding site of the H3 receptor, which is located within the transmembrane core . By blocking histamine autoreceptors, this compound enhances the activity of histaminergic neurons, as well as increasing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histaminergic pathway. By acting as an inverse agonist at the histamine H3 receptor, it enhances histaminergic activity in the brain . This leads to increased wakefulness and decreased excessive daytime sleepiness, which is beneficial in the treatment of conditions like narcolepsy .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is readily absorbed after oral administration and widely distributed throughout the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of histaminergic neuron activity. This results in increased wakefulness and decreased excessive daytime sleepiness, which is particularly beneficial for individuals with narcolepsy .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-12(2,3)11(14)8-9-4-6-10(13)7-5-9;/h4-7,11H,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFXFSAGJUCZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)




![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)




![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)

